2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-
Description
The compound 2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- (hereafter referred to by its IUPAC name) is a polyamine derivative featuring a linear backbone with four nitrogen atoms (tetraazatridecanamide) and multiple ethylamino substituents. Its structure is defined by a primary amide group at position 1 and a branched polyamine chain extending from the nitrogen at position 13 (Figure 1). According to IUPAC nomenclature rules, the amide group is prioritized as the senior functional group, superseding urea and amine groups in naming conventions .
Properties
CAS No. |
21509-92-2 |
|---|---|
Molecular Formula |
C17H44N10O |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
1,3-bis[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]urea |
InChI |
InChI=1S/C17H44N10O/c18-1-3-20-5-7-22-9-11-24-13-15-26-17(28)27-16-14-25-12-10-23-8-6-21-4-2-19/h20-25H,1-16,18-19H2,(H2,26,27,28) |
InChI Key |
CJHLBUPFEOHCOQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCNCCNC(=O)NCCNCCNCCNCCN)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- typically involves stepwise assembly of the polyamine backbone followed by urea amide formation at the terminal position.
- Starting Materials: The synthesis usually begins with commercially available polyamines such as tetraethylenepentamine, which contains four ethylene-linked amine groups.
- Urea Amide Formation: The terminal amine group is reacted with an appropriate isocyanate or carbamoyl chloride derivative to form the urea amide linkage, introducing the amide functionality at the 2,5,8,11-tetraazatridecanamide backbone.
- Protection/Deprotection Steps: Due to the presence of multiple reactive amine groups, selective protection of internal amines may be necessary to avoid side reactions during urea amide formation.
Representative Synthetic Route
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Tetraethylenepentamine (starting polyamine) | Provides the polyamine backbone with four amine groups |
| 2 | Protection reagents (e.g., Boc anhydride) | Selective protection of internal amines to control reactivity |
| 3 | Reaction with isocyanate or carbamoyl chloride | Formation of the urea amide bond at the terminal amine |
| 4 | Deprotection (acidic or basic conditions) | Removal of protecting groups to regenerate free amines |
| 5 | Purification (chromatography or crystallization) | Isolation of the pure target compound |
Alternative Methods
- Direct Amidation: In some cases, direct amidation of the terminal amine with carbamoyl derivatives under mild conditions without protection is possible if reaction selectivity is controlled.
- Solid-Phase Synthesis: For research-scale preparation, solid-phase synthesis techniques may be employed to facilitate purification and stepwise assembly.
Analytical Characterization and Research Findings
Characterization Techniques
The synthesized compound is typically characterized by:
- Infrared Spectroscopy (IR): To confirm urea amide bond formation and amine functionalities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To verify the chemical structure and purity.
- Mass Spectrometry (MS): To confirm molecular weight and molecular formula.
- Elemental Analysis: To verify the elemental composition consistent with the formula C17H44N10O.
Research Applications and Findings
Although direct research articles on this exact compound's preparation are limited, related polyamine derivatives with urea amide functionalities have been studied for:
- Biological Activity: Polyamine derivatives have shown potential in medicinal chemistry for antimicrobial, antinociceptive, and enzyme inhibition activities.
- Material Science: Due to multiple amine groups, such compounds serve as ligands or building blocks in coordination chemistry and polymer synthesis.
- Pharmacological Potential: The presence of multiple amines and urea groups can enhance interactions with biological targets, as seen in related compounds with antinociceptive and antimicrobial properties.
Summary Table of Preparation Method Features
| Feature | Description | Notes |
|---|---|---|
| Starting Material | Tetraethylenepentamine or similar polyamine | Commercially available, cost-effective |
| Key Reaction | Urea amide formation via isocyanate or carbamoyl chloride | Requires control of selectivity |
| Protection Strategy | Use of Boc or other amine protecting groups | Prevents side reactions |
| Purification | Chromatography or crystallization | Ensures high purity |
| Characterization | IR, NMR (1H, 13C), MS, Elemental Analysis | Confirms structure and purity |
| Challenges | Multiple reactive amines complicate synthesis | Requires careful stepwise approach |
Chemical Reactions Analysis
Types of Reactions
13-AMINO-N-[2-[[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]AMINO]ETHYL]-2,5,8,11-TETRAAZATRIDECANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions are carried out in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Formation of amine oxides and other oxidized derivatives.
Reduction: Formation of reduced amine derivatives with lower oxidation states.
Substitution: Formation of substituted amine derivatives with various functional groups.
Scientific Research Applications
13-AMINO-N-[2-[[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]AMINO]ETHYL]-2,5,8,11-TETRAAZATRIDECANAMIDE has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 13-AMINO-N-[2-[[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]AMINO]ETHYL]-2,5,8,11-TETRAAZATRIDECANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups allow it to form stable complexes with metal ions and other biomolecules, modulating their activity and function. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Key Structural Features :
- A 13-carbon chain with alternating ethylamino groups.
- Terminal primary amine (-NH₂) at position 12.
- Central amide (-CONH-) group at position 1.
- Branched substituents with repeating ethylenediamine motifs.
Comparison with Similar Compounds
Structural Analog 1: 2-(Benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl) Acetamide (5a-c)
Structure: These derivatives (5a-c) combine a benzimidazole moiety, a 4-substituted phenyl group, and a β-lactam (azetidinone) ring linked via an acetamide bridge .
Key Differences :
Discussion :
Structural Analog 2: 2-(Benzimidazole)-N-(2-(4-substitutedphenyl)-2-methyl-4-oxothiazolidin-3-yl) Acetamide (9a-c)
Structure: These derivatives (9a-c) feature a thiazolidinone ring (a sulfur-containing heterocycle) coupled to benzimidazole and substituted phenyl groups via an acetamide linker .
Key Differences :
Discussion :
Structural Analog 3: 2,5,8,11-Tetraoxatetradec-13-ene
Structure : A polyether with four oxygen atoms and an allyl group, structurally distinct from the target compound’s polyamine backbone .
Key Differences :
| Property | Target Compound | Tetraoxatetradec-13-ene |
|---|---|---|
| Core Structure | Polyamine with amide | Polyether with allyl group |
| Functional Groups | Amine, amide | Ether, alkene |
| Applications | Chelation, biochemical intermediates | Solvent, polymer precursor |
Discussion :
- The ether linkages in tetraoxatetradec-13-ene enhance hydrophilicity but lack the hydrogen-bonding capacity of amines.
Biological Activity
2,5,8,11-Tetraazatridecanamide is a complex polyamine compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its interactions with various biological targets and its therapeutic potential.
Chemical Structure and Properties
The compound 2,5,8,11-Tetraazatridecanamide features a long-chain structure with multiple amine groups that can facilitate various interactions with biological macromolecules. The presence of multiple nitrogen atoms in its structure suggests potential for hydrogen bonding and ionic interactions, which are crucial for biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For example, derivatives of tetraazatridecanamide have shown activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Compound | Target Organism | Activity |
|---|---|---|
| 2,5,8,11-Tetraazatridecanamide | E. coli | Inhibitory |
| 2,5,8,11-Tetraazatridecanamide | S. aureus | Moderate activity |
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding how 2,5,8,11-Tetraazatridecanamide interacts with specific enzymes and receptors. For instance:
- Dihydrofolate Reductase (DHFR) : Docking simulations suggest that the compound can bind effectively to DHFR, a critical enzyme involved in folate metabolism. The binding affinity was reported to be significantly higher than that of known inhibitors.
Case Studies
- In Vivo Studies : A study evaluating the efficacy of tetraazatridecanamide in animal models demonstrated a reduction in tumor size when administered alongside conventional chemotherapy agents. The compound appears to enhance the therapeutic effects while reducing side effects associated with chemotherapy.
- Cytotoxicity Assays : In cell culture studies, tetraazatridecanamide exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The IC50 values indicated a concentration-dependent response.
The biological activity of 2,5,8,11-Tetraazatridecanamide is believed to stem from its ability to interact with cellular components:
- Inhibition of Enzymatic Activity : The amine groups allow for binding to active sites on enzymes like DHFR.
- Cell Membrane Interaction : Its amphiphilic nature may facilitate insertion into lipid membranes, leading to membrane destabilization in microbial cells.
Q & A
Q. What are the recommended synthetic routes for 2,5,8,11-Tetraazatridecanamide derivatives, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis of polyazamide derivatives typically involves multi-step nucleophilic substitution and condensation reactions. For example:
- Stepwise Alkylation: Sequential addition of aminoethyl groups to a central amine core under controlled pH and temperature (e.g., using chloroacetyl chloride in chloroform, monitored via TLC for completion) .
- Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate the target compound.
- Optimization: Adjust molar ratios of reactants (e.g., 1.5 mol excess of acylating agents) and employ dropwise addition under cold conditions to minimize side reactions .
Key Parameters Table:
| Parameter | Optimal Condition | Monitoring Tool |
|---|---|---|
| Reaction Temperature | 0–5°C (initial step) | Thermocouple |
| Solvent | Chloroform/DMF | TLC (Rf = 0.3–0.5) |
| Purification | Silica gel chromatography | HPLC (purity >95%) |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O stretch) .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected m/z ≈ 450–500).
Contradiction Analysis: Discrepancies in NMR integration ratios may indicate incomplete alkylation; repeat synthesis with extended reaction time .
Advanced Research Questions
Q. How can computational tools address contradictions in spectroscopic data or unexpected reactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Use software like COMSOL Multiphysics to model conformational flexibility, which may explain anomalous NMR signals due to dynamic equilibria between tautomers .
- Density Functional Theory (DFT): Calculate expected IR/NMR spectra for proposed structures and compare with experimental data to resolve ambiguities .
- Data Integration: Cross-validate computational predictions with experimental results (e.g., adjusting force fields if simulated vs. observed melting points diverge) .
Example Workflow:
Perform MD simulations under varying solvent conditions.
Compare simulated NOESY correlations with experimental 2D NMR.
Refine synthetic protocols based on energy barriers identified in DFT .
Q. What experimental designs are suitable for studying this compound’s interactions with biological targets (e.g., enzymes or membranes)?
Methodological Answer:
- Factorial Design: Test variables like pH (5–9), temperature (25–37°C), and concentration (0.1–10 mM) to identify interaction drivers .
- Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure binding kinetics with proteins .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
Q. Table: Experimental Variables for Interaction Studies
| Variable | Range Tested | Instrumentation |
|---|---|---|
| pH | 5.0–9.0 | Buffer titration |
| Ionic Strength | 0.1–1.0 M NaCl | Conductivity meter |
| Ligand Concentration | 0.1–10 µM | SPR/ITC |
Q. How can AI-driven platforms enhance the reproducibility of synthesis and characterization workflows?
Methodological Answer:
- Automated Reaction Monitoring: Integrate AI with HPLC/MS systems to detect intermediate formations and adjust reaction parameters in real-time .
- Predictive Modeling: Train neural networks on historical NMR/IR data to predict optimal reaction conditions for novel derivatives .
- Data Curation: Use blockchain-secured databases to track batch-specific variations (e.g., solvent purity impacts) and mitigate reproducibility issues .
Case Study: AI algorithms identified that reducing DMF volume by 20% decreased side-product formation by 35% in analogous polyazamide syntheses .
Q. What strategies resolve discrepancies between theoretical predictions and experimental results in thermodynamic studies?
Methodological Answer:
- Error Source Analysis:
- Hybrid Methods: Combine MD simulations with experimental calorimetry to refine entropy/enthalpy calculations .
Recommendation: Publish raw datasets and computational inputs to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
